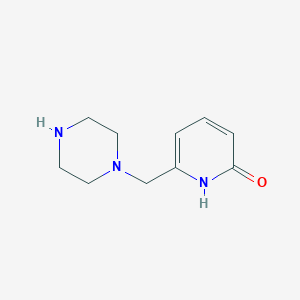

6-(1-piperazinylmethyl)-2(1H)-Pyridinone

Beschreibung

6-(1-Piperazinylmethyl)-2(1H)-Pyridinone is a heterocyclic compound featuring a pyridinone core substituted at the 6-position with a piperazinylmethyl group. The pyridinone ring exhibits tautomerism, interconverting between the keto (2(1H)-pyridinone) and enol (2-hydroxypyridine) forms in solution, a phenomenon well-documented for heteroatom-containing compounds . This tautomerism may influence its chemical reactivity and biological interactions.

Eigenschaften

Molekularformel |

C10H15N3O |

|---|---|

Molekulargewicht |

193.25 g/mol |

IUPAC-Name |

6-(piperazin-1-ylmethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C10H15N3O/c14-10-3-1-2-9(12-10)8-13-6-4-11-5-7-13/h1-3,11H,4-8H2,(H,12,14) |

InChI-Schlüssel |

WBLIAVFBJWXCSV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)CC2=CC=CC(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-piperazinylmethyl)-2(1H)-Pyridinone typically involves the reaction of 2(1H)-Pyridinone with a piperazine derivative. One common method is the alkylation of 2(1H)-Pyridinone with a piperazinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of 6-(1-piperazinylmethyl)-2(1H)-Pyridinone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(1-piperazinylmethyl)-2(1H)-Pyridinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the piperazinylmethyl group, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like K2CO3.

Major Products

Oxidation: Formation of pyridinone derivatives with oxidized functional groups.

Reduction: Formation of reduced pyridinone derivatives.

Substitution: Formation of substituted pyridinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-(1-piperazinylmethyl)-2(1H)-Pyridinone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(1-piperazinylmethyl)-2(1H)-Pyridinone involves its interaction with specific molecular targets. The piperazinylmethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyridinone core can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

Key Observations :

- Core Heterocycle: Pyridinones (e.g., 2(1H)-pyridinone) exhibit tautomerism, while pyridazinones (3(2H)-pyridazinone) lack this property due to the position of the carbonyl group. This affects solubility and hydrogen-bonding capacity .

- Substituent Effects : Piperazinylmethyl groups enhance basicity and receptor interaction flexibility, whereas dichlorophenyl or fluorophenyl substituents increase lipophilicity and steric bulk, favoring membrane penetration .

Neuroactive Derivatives

- YL-0919 (1-(1-benzyl-4-hydroxypiperidin-4-ylmethyl)-2(1H)-pyridinone): A structurally related compound with dual serotonin reuptake inhibition and 5-HT1A agonism, demonstrating potent antidepressant and anxiolytic effects .

Anti-Inflammatory and Analgesic Agents

- 6-[4-(3-Chlorophenyl)piperazine]-3(2H)-Pyridazinone: Exhibits superior analgesic and anti-inflammatory activity (IC50 values < 10 μM in carrageenan-induced edema models) compared to acetyl salicylic acid, with reduced gastric irritation .

- 6-Phenylthio-4(1H)-Pyridinone: Inhibits 5-lipoxygenase (IC50 = 2.52 μM), highlighting the role of sulfur-containing substituents in enzyme inhibition .

Antioxidant Derivatives

- 3-Hydroxy-4(1H)-Pyridinones: Neutralize superoxide anions (IC50 ~5 μM) and ameliorate oxidative stress, with styryl-substituted variants showing enhanced radical scavenging .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups: Chlorine or fluorine substituents (e.g., 6-(2,3-dichlorophenyl)-pyridinone ) enhance metabolic stability but may reduce solubility.

- Hydroxy Groups: 3-Hydroxy-4(1H)-pyridinones exhibit antioxidant activity, whereas 2(1H)-pyridinones without hydroxylation lack this property .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.